molecular formula C21H24N2O2 B2540803 N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide CAS No. 701248-44-4

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide

Cat. No. B2540803
CAS RN: 701248-44-4
M. Wt: 336.435
InChI Key: HZWGUUGBNTWNRZ-UHFFFAOYSA-N
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Description

The compound "N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . For instance, the synthesis of nitrogen-rich energetic compounds and their characterization is detailed, which could be relevant to the synthesis of other nitrogen-containing heterocycles like oxazoles . Similarly, the synthesis of compounds with carboxamide groups is also explored .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors. For example, the synthesis of a nitrogen-rich compound using diaminomaleodinitrile as a starting material in a three-step synthesis is described . Another compound was synthesized by condensation of an isocyanato precursor with an aminated heterocycle . These methods suggest that the synthesis of "this compound" could potentially involve similar strategies, such as starting with a suitable oxazole precursor and introducing the adamantane and carboxamide functionalities through subsequent reactions.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . For the compound , similar analytical techniques would likely be employed to confirm its structure. The presence of an oxazole ring, an adamantane moiety, and a carboxamide group would be key structural features to verify.

Chemical Reactions Analysis

The papers describe various chemical reactions, including the formation of triazoles and pyrimidines , which are examples of heterocyclic compounds. These reactions often involve cyclization and condensation steps. The compound "this compound" may also undergo similar types of chemical reactions, particularly in the formation of the oxazole ring or in modifications to the adamantane or carboxamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds, such as thermal stability, density, and enthalpy of formation, can be calculated or measured using various techniques . For example, differential scanning calorimetry (DSC) can be used to assess thermal stability . The physical and chemical properties of "this compound" would likely be influenced by the presence of the oxazole ring and the bulky adamantane group, which could affect its stability and reactivity.

Scientific Research Applications

Synthesis Techniques

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide is part of a broader class of compounds with applications in various fields of chemical synthesis and pharmacology. Research focuses on efficient synthesis methods and the exploration of its derivatives for different applications. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles involves intramolecular copper-catalyzed cyclization, which has been used to introduce ester, N-substituted carboxamide, or acyl functionalities at the 4-position of product oxazoles (S. Vijay Kumar et al., 2012). This method highlights the versatility of oxazole derivatives in synthesizing naturally occurring compounds and designing novel structures.

Antimicrobial Activity

Oxazole derivatives exhibit promising antimicrobial properties. Studies have focused on synthesizing oxazole-containing compounds to evaluate their efficacy against various bacterial and fungal strains. For instance, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, showcasing the potential of oxazole derivatives in developing new antimicrobial agents (N. Desai et al., 2011).

Inhibitory Activities

The search for new inhibitory compounds is a constant endeavor in medicinal chemistry. Oxazole derivatives have been explored for their inhibitory activity on blood platelet aggregation, demonstrating comparable or superior activity to known inhibitors like aspirin. Such studies pave the way for new therapeutic agents in treating diseases related to blood clotting and cardiovascular conditions (Y. Ozaki et al., 1983).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14-7-18(23-25-14)22-19(24)21-11-15-8-16(12-21)10-20(9-15,13-21)17-5-3-2-4-6-17/h2-7,15-16H,8-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWGUUGBNTWNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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